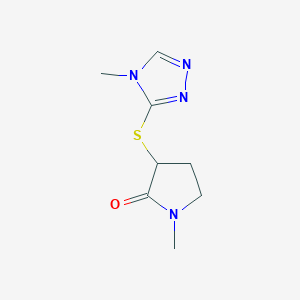
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,2,4-triazole group, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The molecule also has a thioether linkage connecting the triazole and pyrrolidinone rings.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The 1,2,4-triazole ring could potentially be synthesized from a reaction involving hydrazine and a suitable nitrile . The pyrrolidin-2-one ring could be formed through a cyclization reaction involving an appropriate amino acid derivative. The thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group and a nitrogen atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The thioether linkage is a sulfur atom connected to two carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The triazole ring could potentially participate in reactions involving the nitrogen atoms, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of hydrogen-bonding capabilities, and its overall molecular size and shape .科学的研究の応用
Anticancer and Antitumor Activity
Research has shown that this compound possesses promising anticancer and antitumor properties. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .
Nonlinear Optical Properties
The compound’s structure suggests it may exhibit nonlinear optical behavior. Researchers have investigated its potential as a nonlinear optical material for applications in photonics, telecommunications, and optical signal processing. Its unique electronic properties make it an interesting candidate for these purposes .
Antimicrobial Activity
Studies have explored the antimicrobial potential of this compound. Specifically, derivatives of 1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one have demonstrated activity against bacteria, fungi, and other pathogens. These findings highlight its potential as an antimicrobial agent .
Coordination Chemistry
Given its sulfur-containing moiety, this compound can act as a ligand in coordination chemistry. Researchers have investigated its coordination behavior with transition metal ions, leading to the design of novel metal complexes. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .
Organic Synthesis
The compound’s unique structure makes it valuable in organic synthesis. Chemists have utilized it as a building block to create more complex molecules. Its reactivity and versatility allow for the construction of diverse chemical architectures .
Pharmacological Studies
Although limited, some studies have explored the pharmacological properties of this compound. Researchers have investigated its effects on various biological targets, including enzymes and receptors. Further research is needed to fully understand its pharmacological potential .
将来の方向性
特性
IUPAC Name |
1-methyl-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-4-3-6(7(11)13)14-8-10-9-5-12(8)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXLZYJCFQYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

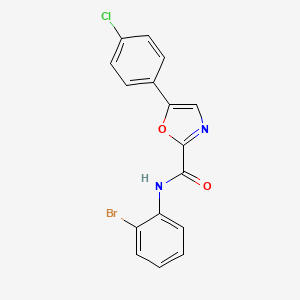
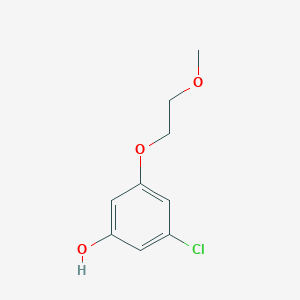
![1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2416363.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2416364.png)

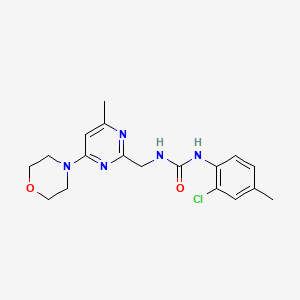
![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)


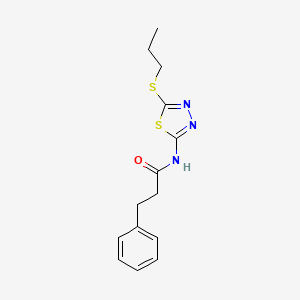
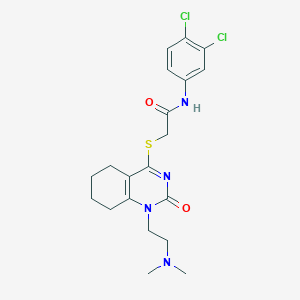
![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)
![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)